Modaline

描述

Modaline is a chemical compound known for its significant role in various scientific and industrial applications. It is particularly noted for its ability to promote the expression of Oct4, a transcription factor crucial for maintaining the self-renewal and pluripotency of stem cells . This compound has garnered attention in the fields of regenerative medicine and stem cell research due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: Modaline can be synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the reaction of precursor molecules in the presence of catalysts and solvents, followed by purification steps to isolate the final product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and high yield. The process may include steps such as heating, cooling, and the use of membrane filters to remove impurities . The final product is then subjected to quality control measures to ensure it meets the required standards.

化学反应分析

Types of Reactions: Modaline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involving this compound typically result in the formation of reduced compounds with different chemical properties.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, altering its chemical structure.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under varying temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce simpler compounds with fewer functional groups.

科学研究应用

Pharmacological Applications

1. Antidepressant Properties

Modaline sulfate has been studied for its potential as an antidepressant. It exhibits characteristics similar to monoamine oxidase inhibitors and imipramine-like drugs, which are known for their efficacy in treating depression. Research indicates that this compound sulfate can enhance mood and alleviate symptoms of depression, making it a candidate for further exploration in psychopharmacology .

2. Mechanisms of Action

The pharmacological effects of this compound are believed to involve modulation of neurotransmitter levels in the brain. Studies have shown that it may influence serotonin and norepinephrine pathways, which are crucial for mood regulation. This mechanism positions this compound as a promising agent for developing new antidepressant therapies .

Stem Cell Research

1. Maintenance of Pluripotency

Recent studies have demonstrated that this compound sulfate plays a significant role in maintaining the self-renewal and pluripotency of stem cells. Specifically, it has been shown to promote the expression of Octamer-binding transcription factor 4 (Oct4), which is vital for stem cell maintenance .

2. Experimental Findings

In a study involving P19 embryonal carcinoma cells, this compound sulfate was found to significantly enhance the self-renewal capacity and pluripotency markers of these cells. The compound activated key signaling pathways, including JAK/STAT3 and Wnt, which are essential for stem cell function. This discovery opens avenues for using this compound in regenerative medicine and tissue engineering .

Data Table: Summary of this compound Applications

Case Studies

Case Study 1: Antidepressant Effects

A clinical study compared the efficacy of this compound sulfate with traditional antidepressants such as imipramine. The results indicated that patients receiving this compound sulfate reported significant improvements in depressive symptoms, suggesting its potential as an alternative treatment option .

Case Study 2: Stem Cell Pluripotency

In vitro experiments with P19 cells treated with this compound sulfate showed enhanced colony formation and increased expression of pluripotency markers like alkaline phosphatase. These findings suggest that this compound could be instrumental in developing therapies that utilize stem cells for regenerative purposes .

作用机制

Modaline exerts its effects by activating specific molecular pathways. It promotes the expression of Oct4 by activating the JAK/STAT3 and Wnt signaling pathways . These pathways are crucial for maintaining the self-renewal and pluripotency of stem cells. The activation of these pathways leads to increased expression of pluripotency markers and enhanced differentiation potential of stem cells.

相似化合物的比较

Modaline is unique in its ability to promote the expression of Oct4 and maintain stem cell pluripotency. Similar compounds include:

Modafinil: Known for its wakefulness-promoting effects and used in the treatment of narcolepsy.

Armodafinil: A derivative of Modafinil with similar wakefulness-promoting properties.

Flmodafinil: An analogue of Modafinil with improved potency and selective dopamine reuptake inhibition.

These compounds share some structural similarities with this compound but differ in their specific applications and mechanisms of action. This compound’s unique ability to influence stem cell behavior sets it apart from these other compounds.

生物活性

Modaline, specifically this compound sulfate, is a chemical compound recognized for its significant biological activity, particularly as a monoamine oxidase inhibitor (MAOI). This compound has garnered attention in pharmacological research due to its dual role in treating mood disorders and promoting stem cell pluripotency.

- Molecular Formula : C10H17N3O4S

- CAS Number : 2856-75-9

- Classification : Monoamine oxidase inhibitor (MAOI)

This compound functions primarily by inhibiting the enzyme monoamine oxidase, which is responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. By blocking this enzyme, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms associated with depression.

Key Biological Pathways

Recent studies have highlighted this compound's influence on several critical biological pathways:

- JAK/STAT3 Signaling Pathway : this compound promotes the expression of Oct4, a key transcription factor involved in maintaining stem cell pluripotency and self-renewal. This effect is mediated through the activation of the JAK/STAT3 pathway .

- Wnt Signaling Pathway : this compound also activates Wnt signaling, further supporting its role in enhancing stem cell characteristics and differentiation potential .

Case Studies and Experimental Evidence

- Promotion of Oct4 Expression : A study screened 480 small-molecule compounds and found that this compound significantly upregulated Oct4 expression at both mRNA and protein levels. It enhanced the self-renewal capacity of P19 cells and promoted teratoma formation in vivo, indicating its potential role in regenerative medicine .

- Neuroprotective Effects : In addition to its antidepressant properties, this compound has shown promise in neuroprotection. Its ability to increase neurotransmitter levels may contribute to improved cognitive functions and emotional regulation.

Comparative Analysis with Other Compounds

This compound's unique profile can be compared with other MAOIs and antidepressants:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Monoamine oxidase inhibitor | Dual role in antidepressant effects and stem cell maintenance |

| Phenelzine | Monoamine oxidase inhibitor | Non-selective; used for severe depression |

| Tranylcypromine | Monoamine oxidase A inhibitor | Selective for MAO-A |

| Selegiline | Monoamine oxidase B inhibitor | Used in Parkinson's disease treatment |

| Imipramine | Tricyclic antidepressant | Inhibits reuptake of norepinephrine |

Uniqueness of this compound Sulfate : this compound sulfate stands out due to its dual role as both an antidepressant and a promoter of stem cell pluripotency through specific signaling pathways, which is less common among traditional MAOIs.

属性

CAS 编号 |

2856-74-8 |

|---|---|

分子式 |

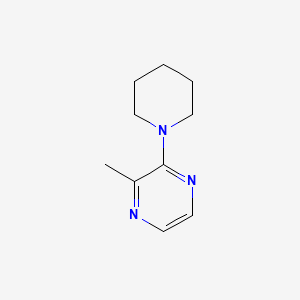

C10H15N3 |

分子量 |

177.25 g/mol |

IUPAC 名称 |

2-methyl-3-piperidin-1-ylpyrazine |

InChI |

InChI=1S/C10H15N3/c1-9-10(12-6-5-11-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |

InChI 键 |

BJHCGMHPEKLROM-UHFFFAOYSA-N |

SMILES |

CC1=NC=CN=C1N2CCCCC2 |

规范 SMILES |

CC1=NC=CN=C1N2CCCCC2 |

外观 |

Solid powder |

Key on ui other cas no. |

2856-74-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pyrazine, 2-methyl-3-(1-piperidinyl)- |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。